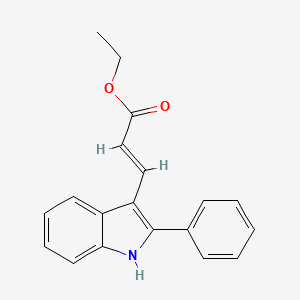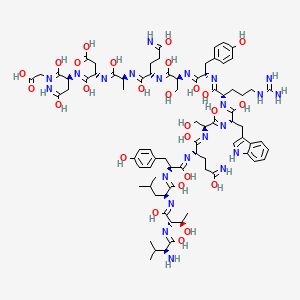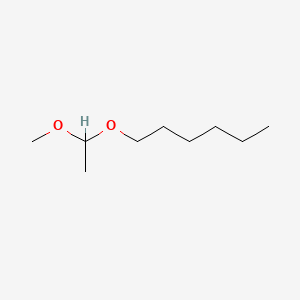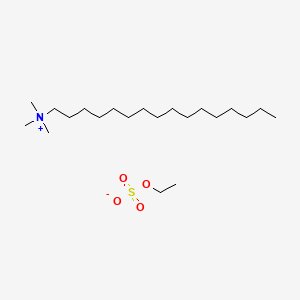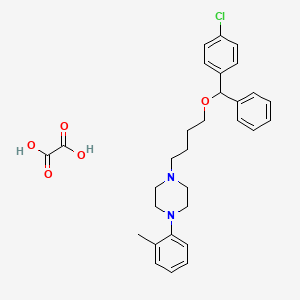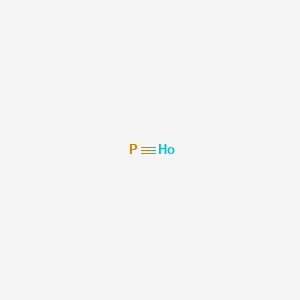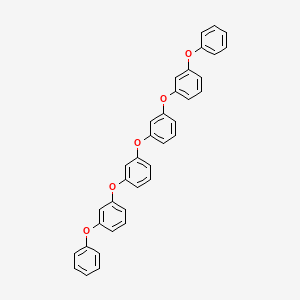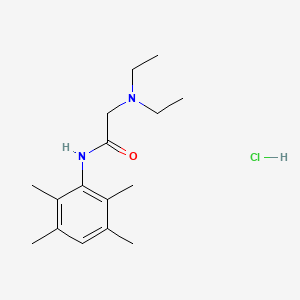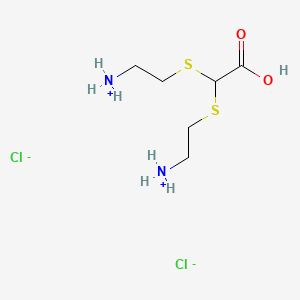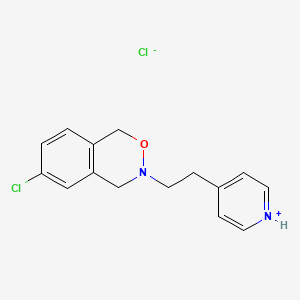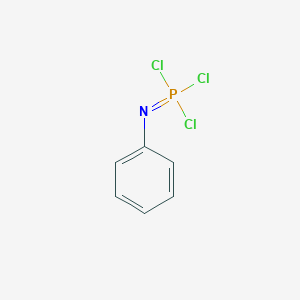
4-Anthracen-9-yloxyazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Anthracen-9-yloxyazetidin-2-one is a compound that combines the structural features of anthracene and azetidinone. Anthracene is a tricyclic aromatic hydrocarbon known for its photophysical and photochemical properties, while azetidinone is a four-membered lactam ring that is often found in various biologically active molecules . The combination of these two moieties results in a compound with unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anthracen-9-yloxyazetidin-2-one typically involves the reaction of anthracene derivatives with azetidinone precursors. One common method is the cyclocondensation of anthracene-9-carbaldehyde with azetidinone under acidic conditions . This reaction can be facilitated by microwave irradiation, which has been shown to improve yields and reduce reaction times .
Industrial Production Methods
For large-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the industrial production more sustainable .
化学反応の分析
Types of Reactions
4-Anthracen-9-yloxyazetidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The azetidinone ring can be reduced to form azetidine derivatives.
Substitution: Both the anthracene and azetidinone moieties can undergo substitution reactions with various nucleophiles and electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions
Major Products
The major products formed from these reactions include anthraquinone derivatives, azetidine derivatives, and various substituted anthracene and azetidinone compounds .
科学的研究の応用
4-Anthracen-9-yloxyazetidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules
Medicine: Its derivatives are being investigated for their potential use in drug development, particularly in the treatment of bacterial infections and cancer
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties
作用機序
The mechanism of action of 4-Anthracen-9-yloxyazetidin-2-one involves its interaction with various molecular targets:
DNA Intercalation: The anthracene moiety can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: The azetidinone ring can inhibit enzymes by mimicking the transition state of enzyme-catalyzed reactions.
Pathways Involved: The compound affects pathways related to DNA replication and transcription, leading to cell cycle arrest and apoptosis.
類似化合物との比較
Similar Compounds
9-Phenylanthracene: Similar in structure but lacks the azetidinone ring.
9,10-Bis(phenylethynyl)anthracene: Contains additional phenylethynyl groups, enhancing its photophysical properties.
Uniqueness
4-Anthracen-9-yloxyazetidin-2-one is unique due to the combination of the anthracene and azetidinone moieties, which confer both photophysical properties and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
119005-16-2 |
|---|---|
分子式 |
C17H13NO2 |
分子量 |
263.29 g/mol |
IUPAC名 |
4-anthracen-9-yloxyazetidin-2-one |
InChI |
InChI=1S/C17H13NO2/c19-15-10-16(18-15)20-17-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)17/h1-9,16H,10H2,(H,18,19) |
InChIキー |
QEXCLGQAIKFFJJ-UHFFFAOYSA-N |
正規SMILES |
C1C(NC1=O)OC2=C3C=CC=CC3=CC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751606.png)

